5-nitro-1H-benzo[d]imidazole-2-carbonitrile
Description
Contextual Significance within Heterocyclic Chemistry
Heterocyclic chemistry is a vast and vital field of organic chemistry, with its compounds forming the basis for a majority of pharmaceuticals and agrochemicals. Benzimidazoles, a class of bicyclic heterocycles containing a fused benzene (B151609) and imidazole (B134444) ring, are of particular importance. They are isosteres of naturally occurring purines, allowing them to interact with biological macromolecules. The introduction of a nitro group at the 5-position and a carbonitrile group at the 2-position of the benzimidazole (B57391) ring system creates a molecule with a highly polarized electronic structure. This structural feature is of significant interest to chemists as it can lead to novel chemical reactivity and enhanced biological activity.
Historical Perspective on Benzimidazole and Nitrile-Containing Derivatives
The study of benzimidazole and its derivatives dates back over a century, with the parent compound first being synthesized in 1872. Since then, the benzimidazole scaffold has been a subject of intense research, leading to the development of numerous commercially successful drugs. The introduction of the nitrile group into pharmaceuticals has also seen a surge in recent decades. The cyano group can act as a key binding element, a metabolic stabilizer, or a reactive handle for further chemical transformations. While the history of 5-nitro-1H-benzo[d]imidazole-2-carbonitrile itself is not extensively documented in early literature, its conceptual foundation lies in the rich history of both benzimidazole chemistry and the strategic use of nitrile-containing moieties in medicinal chemistry.
Unique Structural Features and Electronic Configuration within the Benzimidazole Scaffold
The structure of this compound is characterized by a planar bicyclic system. The key to its unique properties lies in the electronic interplay between the electron-donating imidazole ring and the strongly electron-withdrawing nitro and cyano substituents. The nitro group at the 5-position significantly lowers the electron density of the benzene ring, while the carbonitrile group at the 2-position, a position critical for biological activity in many benzimidazole derivatives, further withdraws electron density from the imidazole ring.
This pronounced electron deficiency can be expected to influence several key molecular properties:
Acidity of the N-H bond: The electron-withdrawing groups are likely to increase the acidity of the proton on the imidazole nitrogen.
Susceptibility to Nucleophilic Attack: The electron-poor nature of the aromatic system may render it more susceptible to nucleophilic aromatic substitution reactions.
Intermolecular Interactions: The polarized nature of the molecule can facilitate strong dipole-dipole interactions and hydrogen bonding, influencing its crystal packing and solubility.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₈H₄N₄O₂ |
| Molecular Weight | 188.15 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 91.6 Ų |
Note: These values are computationally predicted and may vary from experimental data.
Overview of Current Research Paradigms and Academic Trajectories for Related Compounds
Current research on functionalized benzimidazoles is largely driven by the quest for new therapeutic agents. Studies on related nitro- and cyano-substituted benzimidazoles have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The electron-withdrawing nature of the nitro group is often associated with enhanced antimicrobial and antiparasitic activities. nih.gov Similarly, the nitrile group has been incorporated into numerous approved drugs for various therapeutic indications.
The academic trajectory for compounds like this compound is likely to follow several key paths:
Synthesis and Characterization: Development of efficient and scalable synthetic routes to access this and related compounds. Detailed spectroscopic and crystallographic characterization to fully elucidate its structural and electronic properties.
Medicinal Chemistry Exploration: Screening for a wide range of biological activities, leveraging the unique electronic features of the molecule to design targeted therapeutic agents.
Materials Science Applications: Investigation of its potential use in organic electronics, such as in the development of novel dyes, sensors, or nonlinear optical materials, owing to its polarized electronic structure.
While specific research on this compound is still in its nascent stages, the foundational knowledge of its constituent parts—the benzimidazole scaffold, the nitro group, and the nitrile function—provides a strong impetus for its further investigation.
Structure
3D Structure
Properties
IUPAC Name |
6-nitro-1H-benzimidazole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c9-4-8-10-6-2-1-5(12(13)14)3-7(6)11-8/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZVZNCDRQOKGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Strategic Approaches for 5 Nitro 1h Benzo D Imidazole 2 Carbonitrile
Pioneering Synthetic Routes to Benzimidazole (B57391) Carbonitriles and Nitro-Benzimidazoles
Historically, the synthesis of benzimidazoles has been achieved through the condensation of o-phenylenediamines with carboxylic acids or their derivatives. chemmethod.comscholarsresearchlibrary.com A foundational approach to synthesizing the 5-nitro-benzimidazole core involves the reaction of 4-nitro-1,2-phenylenediamine with a suitable one-carbon synthon. researchgate.netglobalresearchonline.net For instance, the condensation of 4-nitro-1,2-phenylenediamine with various aldehydes, followed by an oxidation step, is a well-established method for producing 2-substituted-5-nitrobenzimidazoles. scholarsresearchlibrary.comresearchgate.net
The introduction of the 2-carbonitrile functionality can be envisioned through several classical approaches. One potential route involves the reaction of 4-nitro-1,2-phenylenediamine with a reagent that can provide the C2-carbon and the nitrile group simultaneously, such as cyanogen (B1215507) bromide. However, the reactivity and potential side reactions of such reagents need to be carefully controlled. nih.gov Another established strategy involves the conversion of a pre-existing functional group at the 2-position. For example, a 2-halobenzimidazole can be synthesized and subsequently subjected to a nucleophilic substitution reaction with a cyanide salt. The synthesis of 2-benzyl-5-nitrobenzimidazole has been reported, which could potentially be modified to introduce a cyano group. nih.gov
A plausible multi-step synthesis for 5-nitro-1H-benzo[d]imidazole-2-carbonitrile could commence with the synthesis of 2-substituted-5-nitrobenzimidazole derivatives. The reaction of 4-nitro-1,2-phenylenediamine with various aromatic aldehydes in the presence of an oxidizing agent like sodium metabisulfite (B1197395) is a known method to obtain such precursors. scholarsresearchlibrary.comresearchgate.net Subsequent conversion of the 2-substituent into a nitrile would be the final step.
Green Chemistry Principles in Synthesis: Atom Economy, Solvent Selection, and Sustainable Processes
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. researchgate.netresearchgate.net For the synthesis of this compound, several green strategies can be implemented.
Atom Economy: One-pot synthesis is a key strategy to improve atom economy by reducing the number of isolation and purification steps, thereby minimizing waste. mdpi.com A one-pot reaction for benzimidazole synthesis from o-nitroaniline has been reported, which involves the reduction of the nitro group followed by cyclization. nih.gov Adapting such a process to start from a suitable nitro-substituted precursor and incorporating the cyanation step in a single pot would be a significant advancement in terms of sustainability.
Solvent Selection: The choice of solvent is crucial in green synthesis. The use of hazardous organic solvents should be avoided whenever possible. researchgate.net Water, deep eutectic solvents (DES), and polyethylene (B3416737) glycol (PEG) are considered greener alternatives. chemmethod.comresearchgate.net The synthesis of benzimidazole derivatives has been successfully carried out in water and DES, demonstrating the feasibility of these solvent systems. researchgate.netenpress-publisher.com Microwave-assisted synthesis in solvent-free conditions or in green solvents has also been shown to be an efficient and environmentally friendly method for preparing benzimidazole derivatives. nih.govresearchgate.netnih.gov
Sustainable Processes: The use of renewable starting materials and energy-efficient reaction conditions are central to sustainable processes. Microwave irradiation, for instance, can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govresearchgate.netnih.gov Furthermore, the development of catalytic processes, which are discussed in the next section, is a cornerstone of sustainable chemistry as they reduce the need for stoichiometric reagents. researchgate.net
Catalyst-Mediated Synthesis and Reaction Mechanism Elucidation
Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency, selectivity, and sustainability. researchgate.netnih.govnih.gov The synthesis of this compound can benefit significantly from catalyst-mediated approaches.
The formation of the benzimidazole ring can be catalyzed by a variety of catalysts, including Lewis acids, Brønsted acids, and transition metal complexes. nih.gov Zinc-based catalysts, for example, have been employed for the synthesis of benzimidazoles under microwave conditions. researchgate.net The use of nanomaterial catalysts, such as ZnO nanoparticles, has also been explored for the synthesis of benzimidazoles, offering advantages like high efficiency and catalyst recyclability. nih.gov
For the introduction of the nitrile group, palladium-catalyzed cyanation of aryl halides is a powerful and well-established method. nih.gov A potential route to the target molecule could involve the synthesis of a 2-halo-5-nitro-1H-benzimidazole followed by a palladium-catalyzed cyanation reaction. The mechanism of such reactions typically involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to yield the aryl nitrile. nih.gov
Direct C-H cyanation is an emerging and highly atom-economical strategy. acs.orgrsc.org Transition metal catalysts, including those based on copper and nickel, have been developed for the direct cyanation of heterocycles. researchgate.netresearchgate.net Applying such a method to 5-nitro-1H-benzimidazole would be a highly efficient route to the desired product. The mechanism of these reactions often involves the activation of a C-H bond by the metal catalyst, followed by the reaction with a cyanating agent. researchgate.net
Chemo-, Regio-, and Stereoselective Synthesis of Benzimidazole Derivatives
The synthesis of a specifically substituted molecule like this compound requires precise control over the selectivity of the reactions.
Chemoselectivity: In a molecule with multiple reactive sites, such as a nitro-substituted benzimidazole, achieving chemoselectivity is paramount. For instance, during a cyanation reaction, the reagent should selectively react at the C2-position of the benzimidazole ring without affecting the nitro group. The choice of the cyanating agent and reaction conditions is critical to ensure this selectivity. Electrophilic cyanating agents, for example, may offer different selectivity profiles compared to nucleophilic cyanide sources. rsc.org
Regioselectivity: The formation of the 5-nitro isomer over other possible isomers is a key aspect of the synthesis. Starting with 4-nitro-1,2-phenylenediamine as the precursor ensures the regioselective formation of the 5-nitrobenzimidazole (B188599) core. researchgate.netglobalresearchonline.net Furthermore, in direct C-H functionalization reactions, directing groups can be employed to control the regioselectivity of the substitution. For the target molecule, the inherent electronic properties of the 5-nitrobenzimidazole ring would likely direct cyanation to the C2-position, which is the most electrophilic carbon in the imidazole (B134444) ring. researchgate.net
Stereoselectivity: While this compound itself is not a chiral molecule, the development of stereoselective methods for the synthesis of functionalized benzimidazoles is an active area of research, particularly for the synthesis of chiral derivatives with potential biological activity. nih.gov
Novel Synthetic Approaches and Emerging Methodologies for Heterocyclic Compounds
The field of organic synthesis is constantly evolving, with new methodologies being developed that offer greater efficiency, sustainability, and access to novel chemical space. nih.gov
C-H Functionalization: As mentioned earlier, direct C-H functionalization is a powerful tool for the synthesis of complex molecules. acs.orgrsc.org The development of new catalysts and reagents for the direct C-H cyanation of heterocycles is a promising area of research that could provide a more direct and atom-economical route to this compound. rsc.orgresearchgate.net Photoredox catalysis is an emerging technology that enables C-H functionalization under mild conditions using visible light. acs.org
Flow Chemistry: Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages, including improved safety, scalability, and reaction control. This technology could be particularly beneficial for reactions involving hazardous reagents or intermediates.
Electrosynthesis: Electrochemical methods are gaining traction as a green and sustainable approach to organic synthesis. Electrosynthesis can be used to generate reactive intermediates and drive reactions without the need for stoichiometric chemical oxidants or reductants. An electrochemical C-H bond cyanation of imine derivatives has been reported, which could potentially be adapted for the synthesis of the target molecule.
Theoretical and Computational Investigations of 5 Nitro 1h Benzo D Imidazole 2 Carbonitrile
Quantum Chemical Studies on Electronic Structure, Bonding, and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the electronic structure, bonding characteristics, and reactivity of nitro-substituted benzimidazole (B57391) derivatives. For the analogous compound 5-nitrobenzimidazole (B188599) (5NBZ), calculations using the B3LYP/6-311++G(d,p) level of theory have been performed to explore its molecular and electronic properties tandfonline.com.
The optimized geometry reveals the planarity of the benzimidazole ring system. The distribution of electron density is significantly influenced by the electron-withdrawing nature of both the nitro (-NO2) and cyano (-CN) groups. The nitro group, in particular, substantially affects the electronic distribution across the aromatic system.
Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For 5-nitro-2-phenoxymethyl benzimidazole, MEP analysis has shown that negative potential is concentrated around the oxygen atoms of the nitro group, indicating these as likely sites for electrophilic attack, while positive potential is located on the hydrogen atoms of the imidazole (B134444) ring researchgate.net. A similar distribution is anticipated for 5-nitro-1H-benzo[d]imidazole-2-carbonitrile, with the nitrile nitrogen also presenting a region of negative potential.
Global reactivity descriptors, calculated from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's reactivity. These descriptors include chemical hardness, softness, electronegativity, and the electrophilicity index. DFT calculations on various benzimidazole derivatives have shown that substitutions can significantly alter these parameters, thereby tuning the molecule's reactivity dergipark.org.tr.
Table 1: Calculated Quantum Chemical Descriptors for a Related Benzimidazole Derivative
| Parameter | Value |
|---|---|
| Chemical Hardness (η) | High (indicates high stability) |
| Electronegativity (χ) | Moderate |
| Electrophilicity Index (ω) | High (indicates a strong electrophile) |
| Chemical Softness (S) | Low |
Note: This table is illustrative and based on general findings for nitro-substituted benzimidazole derivatives. Specific values for this compound would require dedicated calculations.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility. The primary conformational freedom in this molecule arises from the rotation of the nitro group. Potential energy scans can be performed to identify the most stable conformer. For related molecules like 5-nitro-2-phenoxymethyl benzimidazole, conformational analysis has been used to determine the lowest energy conformer by analyzing the potential energy surface along different rotatable bonds researchgate.net.
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, including its conformational changes and interactions with its environment. MD simulations have been employed to study the interaction of benzimidazole derivatives with biological macromolecules, such as lipid membranes and proteins mdpi.comtandfonline.comrsc.org. These simulations can reveal how the molecule penetrates cell membranes and the stability of its binding to target proteins mdpi.comsemanticscholar.org. For this compound, MD simulations could be used to explore its stability in different solvents and its potential interactions with biological targets, providing insights into its pharmacokinetic and pharmacodynamic properties.
Reactivity Prediction and Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity; a smaller gap suggests higher reactivity irjweb.com.
For various nitro-substituted benzimidazole derivatives, DFT calculations have been used to determine the energies and distributions of the HOMO and LUMO researchgate.nethacettepe.edu.tr. In 5-nitro-2-phenoxymethyl benzimidazole, the HOMO is delocalized over the entire molecule, while the LUMO is primarily located over the benzimidazole ring and the nitro group researchgate.nethacettepe.edu.tr. This suggests that the molecule can act as both an electron donor and acceptor, and that the nitro-substituted ring is a key site for nucleophilic attack.
The HOMO-LUMO gap for related nitrobenzimidazoles has been found to be relatively small, indicating that charge transfer can readily occur within the molecule, contributing to its bioactivity irjweb.comresearchgate.net. The specific energies and distributions of the HOMO and LUMO for this compound would determine its specific reactive properties.
Table 2: Frontier Molecular Orbital Energies and Energy Gap for an Analogous Nitrobenzimidazole
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2967 |
| LUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
Source: Data for a representative imidazole derivative irjweb.com.
Computational Spectroscopic Property Prediction (e.g., ab initio NMR, IR, UV-Vis) and Interpretation
Computational methods are widely used to predict and interpret the spectroscopic properties of molecules, providing a powerful complement to experimental data.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the structural elucidation of complex molecules. For 5-nitrobenzimidazole, theoretical ¹H and ¹³C NMR spectra have been calculated and shown to be in good agreement with experimental data tandfonline.com. Similar calculations for this compound would help in assigning the peaks in its experimental NMR spectra.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT, and the resulting theoretical Infrared (IR) spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes. For various benzimidazole derivatives, theoretical IR spectra have been shown to accurately reproduce the experimental findings scholarsresearchlibrary.com. Key vibrational modes for this compound would include the N-H stretch, the symmetric and asymmetric stretches of the nitro group, the C≡N stretch of the nitrile group, and the various C-H and C=C stretching and bending modes of the aromatic ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. For 5-nitrobenzimidazole, theoretical UV-Vis spectral analysis has been performed to understand its electronic transitions tandfonline.com. The electronic spectrum of this compound is expected to be characterized by π→π* transitions within the benzimidazole ring system.
Table 3: Predicted Spectroscopic Data for a Related Nitrobenzimidazole Derivative
| Spectroscopy | Predicted Value |
|---|---|
| ¹H NMR (ppm) | Aromatic protons: ~7.5-8.5; NH proton: >10 |
| IR (cm⁻¹) | N-H stretch: ~3400; C≡N stretch: ~2230; NO₂ stretch: ~1550 & 1350 |
| UV-Vis (nm) | λmax ~280-320 |
Note: These are approximate values based on data for similar compounds and require specific calculations for this compound.
Intermolecular Interactions and Crystal Packing Theory
The way molecules arrange themselves in a solid-state, or their crystal packing, is governed by a variety of intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of a material.
For nitro-substituted imidazole and benzimidazole derivatives, X-ray crystallography has revealed that hydrogen bonding and π-π stacking interactions are dominant forces in the crystal lattice researchgate.netnih.govnih.gov. In the crystal structure of 1,3-diethyl-5-nitro-1H-benzoimidazol-2(3H)-one, molecules are linked by C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings researchgate.net. Similarly, in 4,5-dinitro-1H-imidazole, intermolecular N-H···N hydrogen bonds play a key role in forming layered structures researchgate.netdoaj.org.
Chemical Reactivity and Transformation Pathways of 5 Nitro 1h Benzo D Imidazole 2 Carbonitrile
Nitrile Group Transformations: Hydrolysis, Reduction, and Cycloadditions
The nitrile group is a versatile functional handle that can undergo several important transformations.
Hydrolysis: The hydrolysis of the nitrile group in 5-nitro-1H-benzo[d]imidazole-2-carbonitrile can lead to either the corresponding carboxylic acid or amide, depending on the reaction conditions. While specific studies on this molecule are not extensively documented, analogous reactions suggest that acidic or basic conditions would facilitate this transformation. Acid-catalyzed hydrolysis typically proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, eventually yielding a carboxylic acid. In contrast, base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon, often leading to the formation of an amide as the primary product.
Reduction: The reduction of the nitrile group to a primary amine (forming a 2-aminomethyl substituent) is a synthetically valuable transformation. However, the presence of the nitro group presents a chemoselectivity challenge. Strong reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the nitrile and the nitro group. nih.gov
To achieve selective reduction of the nitrile, specific catalytic systems are required. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3·THF), or a combination of sodium borohydride (B1222165) with Lewis acids like boron trifluoride etherate, have been successfully used for the selective reduction of nitriles in the presence of aromatic nitro groups. calvin.edu Advanced catalytic systems, including those based on nickel, palladium, or cobalt, can also facilitate this transformation. thieme-connect.de For instance, a mixture of boron trifluoride etherate and sodium borohydride in an aprotic solvent like 2-methyltetrahydrofuran (B130290) has proven effective for this type of selective reduction. calvin.edu
Cycloadditions: The nitrile group can participate in cycloaddition reactions, most notably [3+2] cycloadditions. This typically involves the in-situ generation of a nitrile oxide from the corresponding chlorooxime, which then reacts with a dipolarophile. nih.gov In the context of this compound, this would first require conversion of the nitrile to an intermediate that can act as a 1,3-dipole. Such reactions provide a direct route to five-membered heterocyclic rings, like isoxazoles, fused or appended to the benzimidazole (B57391) core. youtube.com
| Transformation | Typical Reagents & Conditions | Product Functional Group | Reference |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid or Amide | General Knowledge |
| Selective Reduction | NaBH₄ / BF₃·OEt₂ in 2-MeTHF | Primary Amine (-CH₂NH₂) | calvin.edu |
| Cycloaddition (via Nitrile Oxide) | 1. NH₂OH; 2. NCS; 3. Base + Dipolarophile | Isoxazole Ring | nih.govyoutube.com |
Nitro Group Reductions and Derivatizations
The nitro group is a powerful electron-withdrawing group that significantly influences the molecule's reactivity and is a key site for chemical modification.
Reduction: The chemoselective reduction of the nitro group to a primary amine (5-amino-1H-benzo[d]imidazole-2-carbonitrile) is a critical transformation. This reaction is often more readily achieved than the selective reduction of the nitrile. calvin.edu A variety of reagents can accomplish this, including catalytic hydrogenation using catalysts like Pd/C, or metal-based reductions with reagents such as SnCl2/HCl, Fe/HCl, or zinc dust. organic-chemistry.org
Modern catalytic systems offer high selectivity under mild conditions. For example, an Fe3O4-MWCNTs@PEI-Ag nanocomposite has been shown to be an efficient catalyst for the chemoselective reduction of nitroaromatic compounds to their corresponding amines in an aqueous solution at room temperature using NaBH4 as the reducing agent. nih.govrsc.org Similarly, a platinum-based magnetic nanocatalyst (MWCNTs/MA@PC/Pt(II)) with NaBH4 in water selectively reduces nitro groups in the presence of other reducible functionalities like nitriles. acs.org The resulting 5-amino derivative is a valuable intermediate for further functionalization.
Derivatizations: The 5-amino group, once formed, opens up numerous avenues for derivatization. It can react with aldehydes and ketones to form Schiff bases (imines), or undergo acylation with acid chlorides or anhydrides to produce amides. These reactions allow for the introduction of diverse structural motifs, enabling the synthesis of a broad library of compounds for various applications.
| Reagent/Catalyst System | Conditions | Key Features | Reference |
|---|---|---|---|
| Fe/CaCl₂ | Aqueous medium, transfer hydrogenation | Inexpensive, tolerates nitriles, esters, and halides | organic-chemistry.org |
| Zinc Dust | Aqueous nanomicelles, room temp. | Green, mild conditions, tolerates many protecting groups | organic-chemistry.org |
| Fe₃O₄-MWCNTs@PEI-Ag with NaBH₄ | Aqueous solution, room temp. | Magnetically recoverable catalyst, high selectivity | nih.govrsc.org |
| MWCNTs/MA@PC/Pt(II) with NaBH₄ | Water, 25 °C | High selectivity, catalyst reusable for up to five runs | acs.org |
Benzimidazole Core Functionalization and Ring Transformations
The benzimidazole core itself offers sites for further modification.
Benzimidazole Core Functionalization: The nitrogen atoms of the imidazole (B134444) ring are key sites for functionalization. chemicalbook.com The N-H proton is acidic and can be removed by a base, allowing for N-alkylation or N-acylation. The alkylation of 5-nitrobenzimidazoles with alkyl halides under phase transfer catalysis (PTC) conditions has been shown to produce N-alkylated derivatives. researchgate.net Studies on the alkylation of tautomeric 5(6)-nitrobenzimidazoles often yield a mixture of 1,5- and 1,6-isomers, with the ratio depending on the substituent at the 2-position and the reaction conditions. ias.ac.in
Electrophilic aromatic substitution on the benzene (B151609) ring is also possible, though challenging. The existing nitro group is a strong deactivating group and a meta-director. Therefore, harsh conditions would be required for further substitution, which would likely be directed to the 7-position. smolecule.com
Ring Transformations: While less common, the benzimidazole ring can undergo transformations. For instance, intramolecular aromatic nucleophilic substitution (SNAr) has been observed in 2-(2-nitrophenyl)-1H-benzimidazoles, where a nucleophile attached to the imidazole nitrogen attacks the nitro-activated phenyl ring, leading to cyclization. nih.gov The synthesis of benzimidazoles can also be achieved through the intermolecular cyclization of 2-iodoanilines with nitriles, a reaction that forms the imidazole ring. rsc.org Such strategies could potentially be adapted for more complex ring transformations.
Mechanisms of Acid-Base and Redox Reactions Involving the Compound
Acid-Base Mechanisms: The benzimidazole moiety possesses both acidic and basic properties. scholarsresearchlibrary.com The N-H proton of the imidazole ring is weakly acidic and can be deprotonated by a strong base. chemicalbook.com The sp2-hybridized nitrogen atom at the 3-position has a lone pair of electrons and acts as a base, readily undergoing protonation in the presence of acids to form benzimidazolium salts. chemicalbook.com The pKa values are influenced by the substituents; the electron-withdrawing nitro and cyano groups in this compound would be expected to increase the acidity of the N-H proton and decrease the basicity of the N-3 nitrogen compared to unsubstituted benzimidazole.
Redox Reaction Mechanisms: The redox chemistry is dominated by the nitro group. The biological activity of many nitroaromatic compounds stems from the reductive bioactivation of the nitro group by nitroreductase enzymes. nih.gov This process involves a series of electron transfers.
The general pathway is as follows: ArNO₂ + e⁻ ⇌ [ArNO₂]•⁻ (Nitro radical anion formation) [ArNO₂]•⁻ + e⁻ + 2H⁺ → ArNO + H₂O (Nitroso formation) ArNO + 2e⁻ + 2H⁺ → ArNHOH (Hydroxylamine formation) ArNHOH + 2e⁻ + 2H⁺ → ArNH₂ + H₂O (Amine formation)
Photochemical and Thermal Stability Studies: Mechanistic Aspects
Photochemical Stability: Nitroaromatic compounds are known to have unique and complex photochemical pathways. rsc.org While specific photostability studies on this compound are limited, insights can be drawn from related heterocyclic systems. Many aromatic nitrogen heterocycles exhibit high photostability due to efficient non-radiative decay channels that quickly return the excited molecule to its ground state. mdpi.com For nitroaromatics, photoexcitation can lead to rapid intersystem crossing from the singlet to the triplet manifold. rsc.org Subsequent reactions can include the photodissociation of the nitro group, potentially releasing nitric oxide (NO). The specific pathways are highly dependent on substitution patterns and the solvent environment. rsc.org Photochemical reduction of nitroaromatics to amines is also a known process, often mediated by photosensitizers or specific reagents. researchgate.net
Thermal Stability: The thermal stability of nitro-containing heterocyclic compounds is a critical property, particularly for energetic materials. The primary decomposition pathway for many nitroaromatic compounds is the homolytic cleavage of the C–NO₂ bond, which is often the weakest bond in the molecule. researchgate.netscispace.com This initial step generates an aryl radical and a nitrogen dioxide (•NO₂) radical, which then initiate a cascade of further decomposition reactions.
Table of Mentioned Chemical Compounds
| Compound Name | Role/Context |
|---|---|
| This compound | Subject of the article |
| Lithium aluminum hydride (LiAlH₄) | Reducing agent |
| Sodium borohydride (NaBH₄) | Reducing agent |
| Boron trifluoride etherate (BF₃·OEt₂) | Lewis acid catalyst |
| 2-methyltetrahydrofuran (2-MeTHF) | Aprotic solvent |
| 5-amino-1H-benzo[d]imidazole-2-carbonitrile | Reduction product |
| Tin(II) chloride (SnCl₂) | Reducing agent |
| 2-(2-nitrophenyl)-1H-benzimidazole | Analog for SNAr reactions |
| Nitrogen dioxide (•NO₂) | Thermal decomposition product |
| Nitric oxide (NO) | Potential photochemical product |
Derivatization Strategies and Analogue Design Based on 5 Nitro 1h Benzo D Imidazole 2 Carbonitrile
Synthesis of Substituted Benzimidazole (B57391) Carbonitriles and Nitro-Benzimidazoles
The synthesis of substituted benzimidazole carbonitriles and nitro-benzimidazoles often begins with the condensation of appropriately substituted o-phenylenediamines with a variety of reagents. A common precursor for 5-nitro-1H-benzo[d]imidazole-2-carbonitrile is 4-nitro-1,2-phenylenediamine. The introduction of the 2-carbonitrile group can be achieved through several methods, including the reaction with cyanogen (B1215507) bromide or other C1 synthons.
Substitutions on the benzimidazole core can be introduced either by starting with a pre-substituted o-phenylenediamine (B120857) or by post-functionalization of the benzimidazole ring. For instance, N-alkylation or N-arylation of the imidazole (B134444) nitrogen is a common strategy to introduce diversity at the N1 position. nih.gov
The synthesis of various 2-substituted-5-nitrobenzimidazoles has been accomplished through the reaction of 4-nitro-1,2-phenylenediamine with different aromatic aldehydes in the presence of an oxidizing agent like sodium metabisulfite (B1197395). rsc.org This approach allows for the introduction of a wide range of aryl groups at the 2-position.
Modern synthetic methodologies, such as microwave-assisted synthesis, have been shown to significantly accelerate the synthesis of benzimidazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.combenthamdirect.comeurekaselect.com Green chemistry approaches, utilizing water as a solvent and avoiding metal catalysts, are also being explored for the synthesis of benzimidazole derivatives. nih.gov
One-pot procedures for the conversion of 2-nitroanilines to benzimidazoles have been developed, which involve the reduction of the nitro group followed by cyclization. organic-chemistry.org These methods offer an efficient route to benzimidazoles with various substitution patterns.
Table 1: Examples of Synthetic Methods for Substituted Benzimidazoles
| Starting Materials | Reagents and Conditions | Product Type |
|---|---|---|
| o-Phenylenediamines and Aldehydes | H₂O₂/TiO₂ P25, solvent-free | 2-Substituted benzimidazoles |
| o-Phenylenediamines and Aldehydes | Al₂O₃/CuI/PANI nanocomposite | 2-Substituted benzimidazoles |
| o-Phenylenediamines and Aldehydes | p-Toluenesulfonic acid, grinding, solvent-free | 1,2-Disubstituted benzimidazoles |
| 4-Nitro-1,2-phenylenediamine and Aromatic Aldehydes | Sodium metabisulfite, reflux | 2-Aryl-5-nitrobenzimidazoles |
Heterocyclic Fusion Strategies and Polycyclic Analogues
The construction of polycyclic analogues based on the this compound framework involves the fusion of additional heterocyclic or carbocyclic rings onto the benzimidazole core. These strategies, often referred to as annulation reactions, significantly increase the structural complexity and rigidity of the molecule.
Transition metal-catalyzed C-H activation and annulation has emerged as a powerful tool for the synthesis of fused benzimidazole systems. citedrive.com This approach allows for the direct formation of new rings by functionalizing the existing C-H bonds of the benzimidazole scaffold. For example, rhodium and palladium catalysts have been employed to facilitate the formation of C-C, C-N, and C-O bonds through cross-coupling annulation with various partners like alkynes and olefins. citedrive.com
Another strategy involves the intramolecular cyclization of suitably functionalized benzimidazoles. For instance, a benzimidazole with a reactive side chain at the N1 or C2 position can be induced to cyclize and form a new fused ring. Radical cyclization with homolytic aromatic substitution is another protocol used for creating fused systems. nih.gov
The synthesis of ring-fused benzimidazoles can also be achieved through the reduction of dinitrobenzimidazoles to amino-nitrobenzimidazoles, followed by cyclization reactions. researchgate.net Furthermore, dearomative [3+2] annulation reactions of benzimidazoles with reagents like cyclopropenones, catalyzed by chiral phosphines, can lead to the formation of dearomatized polycyclic heterocycles. chinesechemsoc.org
These synthetic routes provide access to a variety of fused systems, such as pyrido[1,2-a]benzimidazoles and benzimidazo[1,2-a]quinolines, which have a rigid, planar structure. researchgate.net
Design Principles for Structure-Property Relationships in Chemical Systems (Excluding Biological Contexts)
The chemical and physical properties of this compound and its analogues are dictated by the interplay of their structural and electronic features. The nitro group at the 5-position is a strong electron-withdrawing group, which significantly influences the electron density distribution across the benzimidazole ring system. nih.gov This electronic perturbation affects properties such as the acidity of the N-H proton, the dipole moment, and the molecule's susceptibility to nucleophilic or electrophilic attack.
Table 2: Influence of Substituents on Physicochemical Properties of Benzimidazole Derivatives
| Substituent and Position | Electronic Effect | Potential Impact on Physicochemical Properties |
|---|---|---|
| 5-Nitro | Strong electron-withdrawing | Increased acidity of N-H, altered redox potentials, modified solubility |
| 2-Cyano | Electron-withdrawing | Increased dipole moment, potential for specific intermolecular interactions |
| N1-Alkyl/Aryl | Electron-donating/withdrawing (depending on the group) | Modified solubility, altered crystal packing, potential for steric hindrance |
Combinatorial Approaches to Analogues Library Generation
Combinatorial chemistry provides a high-throughput platform for the generation of large libraries of related compounds, which is invaluable for the systematic exploration of chemical space around the this compound scaffold. wikipedia.org Both solid-phase and liquid-phase synthesis methodologies have been successfully applied to the creation of benzimidazole libraries.
In solid-phase synthesis, the benzimidazole core or a precursor is attached to a solid support, and subsequent reactions are carried out in a stepwise manner. acs.orgacs.orgsci-hub.senih.gov This approach simplifies purification, as excess reagents and by-products can be washed away. The final products are then cleaved from the resin. A common strategy involves the use of resin-bound o-fluoronitrobenzene derivatives, which undergo nucleophilic substitution, reduction of the nitro group, and subsequent cyclization to form the benzimidazole ring. sci-hub.se
Liquid-phase synthesis, often utilizing a soluble polymer support like polyethylene (B3416737) glycol (PEG), combines the advantages of homogeneous solution-phase chemistry with the ease of purification associated with solid-phase methods. nih.govacs.org This technique has been employed for the construction of diverse benzimidazole libraries, for example, by starting with a PEG-supported 4-fluoro-3-nitrobenzoic acid. nih.govacs.org
Microwave-assisted synthesis has also been integrated into combinatorial workflows to accelerate the generation of benzimidazole libraries. mdpi.combenthamdirect.comeurekaselect.compharmainfo.inbenthamdirect.com The rapid heating provided by microwaves can significantly reduce reaction times and improve yields, making it a highly efficient method for parallel synthesis. eurekaselect.com These combinatorial approaches allow for the systematic variation of substituents at multiple positions of the benzimidazole ring, leading to the creation of large and diverse compound libraries.
Chiral Analogues and Stereoselective Synthesis of Related Structures
The introduction of chirality into the this compound framework opens up avenues for creating three-dimensional complexity and exploring stereoselective interactions. The synthesis of chiral benzimidazole analogues can be achieved through several strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. tandfonline.comepa.gov
One approach involves the condensation of a substituted o-phenylenediamine with a chiral carboxylic acid or its derivative. This method directly incorporates a chiral center into the substituent at the 2-position of the benzimidazole ring. tandfonline.com Another strategy is the enantioselective functionalization of the benzimidazole core. For example, the C2-allylation of benzimidazoles using 1,3-diene pronucleophiles can be achieved with high enantioselectivity using copper hydride catalysis with a chiral bisphosphine ligand. nih.gov
Asymmetric catalysis is a powerful tool for the stereoselective synthesis of chiral benzimidazoles. Chiral Brønsted acids, such as benzimidazole-derived phosphoric acids, have been used as organocatalysts for enantioselective reactions. tandfonline.com Chiral N-heterocyclic carbenes derived from benzimidazolium salts are also effective ligands in a variety of asymmetric transition-metal-catalyzed transformations. researchgate.net
Furthermore, the synthesis of axially chiral benzimidazoles, where the chirality arises from hindered rotation around a C-N bond, has been achieved through methods like palladium-catalyzed intramolecular Buchwald-Hartwig amination. thieme-connect.com These atropisomers represent a unique class of chiral benzimidazole derivatives. The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure benzimidazole analogues for various chemical applications. nih.gov
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Key Intermediate in Complex Organic Synthesis
The benzimidazole (B57391) scaffold is a cornerstone in synthetic organic chemistry, valued for its presence in numerous biologically active molecules and functional materials. The compound 5-nitro-1H-benzo[d]imidazole-2-carbonitrile is a functionalized derivative poised to be a versatile intermediate for the synthesis of more complex chemical structures. Its utility stems from the reactivity of its distinct functional groups: the nitro group and the carbonitrile group, both attached to the stable benzimidazole core.
Standard synthetic routes to related benzimidazole derivatives often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids. For instance, the synthesis of 5-nitro-benzoimidazole derivatives can be achieved by reacting 4-nitro-1,2-phenylenediamine with various aromatic aldehydes scholarsresearchlibrary.com. Similarly, 2-aryl-5-cyano-1H-benzimidazoles are synthesized from 4-cyano-1,2-phenylenediamine and substituted benzaldehydes, using an oxidizing agent like sodium metabisulfite (B1197395) nih.govacs.org.
The functional groups on this compound offer multiple pathways for chemical transformation:
The Nitro Group: This powerful electron-withdrawing group can be readily reduced to an amino group. This transformation is fundamental in synthetic chemistry, as it introduces a nucleophilic site, enabling the construction of amides, sulfonamides, and other nitrogen-containing structures. The conversion of a nitro group to an amine is a key step in the synthesis of many pharmaceutical intermediates nih.govresearchgate.net.
The Carbonitrile Group: The nitrile functionality is a valuable precursor to other functional groups. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or it can be reduced to form a primary amine. This versatility allows for significant molecular elaboration.
The Benzimidazole Ring: The N-H group on the imidazole (B134444) portion of the molecule can be alkylated or arylated, providing another site for modification to build diverse molecular architectures.
The presence of these three reactive sites makes this compound a highly valuable building block for creating libraries of complex molecules for drug discovery and materials science research.
| Functional Group | Potential Transformation | Resulting Group | Significance |
| 5-Nitro (-NO₂) | Reduction (e.g., using H₂, Pd/C or Zn/NH₄Cl) | 5-Amino (-NH₂) | Introduces a key nucleophilic site for further reactions. nih.govresearchgate.net |
| 2-Carbonitrile (-CN) | Hydrolysis (acid or base) | 2-Carboxylic Acid (-COOH) | Allows for the formation of esters and amides. |
| 2-Carbonitrile (-CN) | Reduction (e.g., using LiAlH₄) | 2-Aminomethyl (-CH₂NH₂) | Creates a flexible amino-containing side chain. |
| 1-Imidazolic Proton (N-H) | Alkylation/Arylation | N-Substituted Benzimidazole | Enables modification of solubility, and electronic and steric properties. |
Application in Heterogeneous and Homogeneous Catalysis Systems
The benzimidazole framework is not only a synthetic intermediate but also a prominent ligand scaffold in coordination chemistry and catalysis. The nitrogen atoms in the imidazole ring can effectively coordinate with transition metals, forming stable complexes that can act as catalysts.
Research has demonstrated that palladium(II) complexes incorporating N-substituted 5-nitrobenzimidazole (B188599) ligands are effective catalysts for important carbon-carbon bond-forming reactions. researchgate.net These complexes have shown superior activity in Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions, which are indispensable tools in modern organic synthesis. researchgate.net The studies indicate that the catalytic activity is influenced by the nature of the substituent on the benzimidazole nitrogen, highlighting the tunability of such systems. researchgate.net
The key features of benzimidazole-based catalysts include:
Strong Coordination: The sp² hybridized nitrogen atoms form stable sigma bonds with metal centers.
Electronic Tunability: Substituents on the benzimidazole ring, such as the electron-withdrawing nitro and carbonitrile groups in this compound, can modulate the electronic properties of the metal center, thereby influencing the catalyst's activity and selectivity.
Ancillary Ligand Potential: The molecule can serve as a precursor to more complex N-heterocyclic carbene (NHC) ligands, which are known to form highly stable and active organometallic catalysts.
Given these precedents, this compound could be employed as a ligand or a precursor to a ligand in catalytic systems. Its strong electron-withdrawing groups would likely create an electron-deficient metal center, which can be advantageous in certain catalytic cycles.
| Catalytic Reaction | Catalyst System | Key Findings | Reference |
| Suzuki-Miyaura Coupling | Pd(II) complexes with N-substituted 5-nitrobenzimidazole ligands | Superior catalytic activity in water/toluene media with low catalyst loading (0.01%). | researchgate.net |
| Mizoroki-Heck Reaction | Pd(II) complexes with N-substituted 5-nitrobenzimidazole ligands | Good catalytic activity demonstrated. | researchgate.net |
Advanced Materials Science Applications: Optoelectronics and Organic Electronics
In the field of materials science, benzimidazole derivatives are gaining attention for their use in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells. Their utility is rooted in their electronic properties, thermal stability, and ability to be incorporated into conjugated polymer systems.
The benzimidazole unit can function as an electron-deficient (acceptor) component in donor-acceptor type architectures, which are crucial for creating materials with desired electronic and photophysical properties. For instance, copolymers containing electron-deficient benzimidazole segments and electron-rich benzodithiophene segments have been designed and synthesized for application in polymer solar cells. tandfonline.com These materials exhibit low bandgaps and energy levels suitable for photovoltaic applications. tandfonline.com
The structure of this compound is particularly well-suited for applications in organic electronics:
Electron-Deficient Nature: Both the nitro and carbonitrile groups are strongly electron-withdrawing, which enhances the electron-accepting character of the benzimidazole core. This makes it a prime candidate for use as a building block in n-type organic semiconductors.
Potential for Conjugation: The aromatic system can be extended through chemical modification at its reactive sites, enabling the creation of larger π-conjugated systems necessary for charge transport.
Computational Insights: Theoretical studies on related 2-nitroimidazole derivatives have provided a deep understanding of their electronic structures and spectroscopic properties, which is critical for designing new materials for electronic applications. nih.govresearchgate.net
While direct applications of this compound in materials have not been extensively reported, its structural motifs are highly relevant to the design of next-generation organic electronic materials.
Sensor Technology: Design and Principles of Chemical Sensors
Benzimidazole derivatives have emerged as a versatile platform for the development of chemical sensors for detecting ions and neutral molecules. tandfonline.com Their function as sensors often relies on changes in their photophysical properties, such as fluorescence or color, upon interaction with an analyte. The benzimidazole scaffold possesses several features that make it an excellent candidate for chemosensor design, including its ability to chelate metal ions and its environmentally sensitive fluorescence. tandfonline.comresearchgate.net
Several examples from the literature illustrate the utility of the benzimidazole scaffold in sensor technology:
Anion Sensing: A BODIPY derivative functionalized with a benzimidazole unit showed a selective colorimetric response to the hydrogen sulfate anion (HSO₄⁻) mdpi.com.
Cation Sensing: Benzimidazole-based chemosensors have been developed for the colorimetric detection of Fe(II) and Fe(III) and the fluorometric detection of Zn(II) in aqueous media researchgate.net.
Explosive Detection: Derivatives of 1,3,5-tri(1H-benzo[d]imidazol-2-yl)benzene have been synthesized as fluorescent chemosensors for the highly sensitive and selective detection of picric acid, a nitroaromatic explosive researchgate.net.
The sensing mechanism in these systems often involves intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or excited-state intramolecular proton transfer (ESIPT). tandfonline.com The electronic properties of this compound, governed by its electron-withdrawing groups, could be harnessed to design highly sensitive and selective chemosensors. The electron-deficient aromatic system could interact favorably with electron-rich analytes, leading to a detectable optical response.
Polymer Chemistry and Polymerization Initiators/Monomers
High-performance polymers are essential in industries ranging from aerospace to electronics. Polybenzimidazoles (PBIs) and polyimides are classes of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. Functionalized benzimidazoles are frequently used as monomers to synthesize these advanced materials.
For example, diamine monomers containing benzimidazole groups are polymerized with dianhydrides to create polyimides with excellent properties for gas separation membranes. acs.orgacs.org These polymers combine the high selectivity of the benzimidazole moiety with the processability of polyimides. Similarly, poly(benzimidazole imide)s are noted for their extremely high glass-transition temperatures, often exceeding 400 °C rsc.org.
While this compound is not a monomer in its current form, it is an ideal precursor for creating one. A straightforward chemical transformation, such as the reduction of the nitro group to an amine, would yield a diamine or an amino-carboxylic acid derivative. Such a molecule could then be used in polycondensation reactions:
As a Diamine Monomer: After reduction of the nitro group, the resulting 5-amino-1H-benzo[d]imidazole-2-carbonitrile (or its further reduced aminomethyl derivative) could be reacted with dianhydrides or diacyl chlorides to form polyimides or polyamides.
Tuning Polymer Properties: The persistence of the nitrile group or the imidazole N-H allows for post-polymerization modification, enabling the fine-tuning of the polymer's properties, such as solubility, cross-linking density, and affinity for other molecules.
The incorporation of the rigid, polar benzimidazole unit into a polymer backbone is a proven strategy for enhancing thermal and mechanical properties, making this compound a valuable starting point for novel high-performance polymers. consensus.app
Advanced Analytical Methodologies for Complex System Characterization of 5 Nitro 1h Benzo D Imidazole 2 Carbonitrile
Development of Novel Spectroscopic Techniques for In Situ Monitoring of Reactions
The in situ monitoring of chemical reactions provides real-time insights into reaction kinetics, mechanisms, and the formation of intermediates. bldpharm.comchemicalbook.com Techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for this purpose. chemicalbook.comxjtu.edu.cnmt.com These methods allow for the continuous analysis of reacting mixtures without the need for sample extraction, thus preserving the integrity of the chemical process under investigation. bldpharm.comchemicalbook.com
For the synthesis of benzimidazole (B57391) derivatives, in situ monitoring could track the consumption of reactants and the formation of the benzimidazole ring system. semanticscholar.orgnih.gov However, specific studies detailing the development and application of novel in situ spectroscopic techniques for the synthesis or reaction monitoring of 5-nitro-1H-benzo[d]imidazole-2-carbonitrile have not been identified in the scientific literature. Research in this area for closely related compounds suggests that such techniques would be highly valuable for optimizing reaction conditions and understanding reaction pathways.
Chromatographic Method Development for Complex Mixture Analysis (e.g., environmental matrices)
Chromatographic techniques are essential for the separation and quantification of compounds in complex mixtures, including environmental samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for the analysis of benzimidazole derivatives. nih.gov For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the detection of 5-nitroimidazole drugs in various matrices. nih.govresearchgate.netnih.gov
The analysis of environmental matrices for benzimidazole compounds often requires sophisticated sample preparation techniques to isolate and preconcentrate the analytes before chromatographic analysis. While methods exist for the detection of various benzimidazole fungicides in environmental samples, there is no specific literature detailing validated chromatographic methods for the analysis of This compound in environmental matrices such as soil or water. The development of such methods would be crucial for assessing its environmental fate and potential impact.
Mass Spectrometry Techniques for Mechanistic Elucidation of Transformation Products
Mass spectrometry (MS) is a powerful tool for the structural elucidation of unknown compounds and for studying the transformation products of a parent molecule. nih.govmdpi.com Tandem mass spectrometry (MS/MS) provides detailed structural information through the fragmentation of a selected precursor ion. nih.govmdpi.com This technique is invaluable for identifying metabolites and degradation products of organic compounds.
While the fragmentation patterns of other nitroimidazole compounds have been studied to understand their degradation pathways, specific mass spectrometric studies aimed at elucidating the transformation products of This compound are not available. Such studies would be essential for understanding its metabolic fate in biological systems and its degradation pathways in the environment.
X-ray Crystallography and Solid-State Characterization for Polymorphism and Supramolecular Assembly
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.net This technique is fundamental for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms, and for understanding supramolecular assembly, which is the organization of molecules into larger, ordered structures through non-covalent interactions.
The crystal structures of several benzimidazole derivatives have been determined, providing insights into their solid-state packing and hydrogen-bonding networks. nih.gov However, there are no published crystal structures for This compound . The determination of its crystal structure would be a critical step in understanding its physical properties and in designing new materials with desired solid-state characteristics.
Hyphenated Techniques for Multidimensional Analysis in Chemical Systems
Hyphenated techniques, which combine a separation technique with a spectroscopic detection method (e.g., LC-MS, GC-MS), are powerful tools for the comprehensive analysis of complex chemical systems. nih.govnih.gov These techniques provide both separation of mixture components and their structural identification in a single analysis. nih.gov
The application of hyphenated techniques is widespread in pharmaceutical and environmental analysis. nih.govnih.gov For example, LC-MS/MS is routinely used for the sensitive and selective quantification of drugs and their metabolites in biological fluids. nih.govnih.gov While these techniques are undoubtedly applicable to the analysis of This compound , there is a lack of published research demonstrating their specific application for the multidimensional analysis of this compound in any chemical system.
Environmental Transformation and Fate Studies of 5 Nitro 1h Benzo D Imidazole 2 Carbonitrile
Photolytic Degradation Pathways and Byproduct Characterization
The presence of the nitroaromatic system in 5-nitro-1H-benzo[d]imidazole-2-carbonitrile suggests that photolytic degradation is a likely transformation pathway in aqueous environments. Nitroaromatic compounds are known to undergo photodegradation when exposed to ultraviolet (UV) radiation, a component of sunlight. nih.gov The process is often initiated by the absorption of photons, leading to the formation of excited states that can then undergo various reactions.
For related nitroaromatic compounds, such as nitrobenzene (B124822) and nitrophenols, photodegradation in the presence of hydroxyl radicals (generated, for example, by the UV/H2O2 process) follows first-order kinetics. nih.gov The degradation pathways can involve the hydroxylation of the aromatic ring, leading to the formation of nitrophenol isomers as primary photoproducts. nih.gov Further degradation can result in the formation of nitrohydroquinone, nitrocatechol, and eventually, the opening of the aromatic ring to yield smaller organic acids like formic, glyoxylic, maleic, and oxalic acids. nih.gov It is also plausible that the nitro group itself could be reduced to a nitroso or amino group under certain photolytic conditions.
The carbonitrile group (-CN) can also be susceptible to photohydrolysis, potentially converting to a carboxylic acid or amide group, although this pathway may be less significant than the reactions involving the nitroaromatic ring. The specific byproducts of the photolytic degradation of this compound would require experimental characterization, likely involving techniques such as mass spectrometry and chromatography to identify the various intermediates and final degradation products.
Table 1: Potential Photolytic Degradation Byproducts of this compound (Hypothetical)
| Byproduct Category | Potential Compounds |
| Hydroxylated Derivatives | Hydroxylated this compound isomers |
| Reduced Nitro Group Derivatives | 5-amino-1H-benzo[d]imidazole-2-carbonitrile |
| Hydrolyzed Carbonitrile Group Derivatives | 5-nitro-1H-benzo[d]imidazole-2-carboxylic acid |
| Ring-Opened Products | Aliphatic acids (e.g., oxalic acid, formic acid) |
Microbial Transformation and Bioremediation Potential (Focus on Chemical Pathways, Not Ecotoxicity)
The microbial transformation of this compound is a critical aspect of its environmental persistence. The benzimidazole (B57391) structure is found in a number of fungicides, and the microbial degradation of these compounds has been a subject of study. For instance, the fungicide carbendazim (B180503) (a benzimidazole derivative) can be degraded by various microorganisms. researchgate.net The primary microbial degradation pathway for carbendazim often involves the hydrolysis of its side chain to form 2-aminobenzimidazole. researchgate.net
For this compound, microorganisms could potentially utilize two main pathways for transformation:
Reduction of the Nitro Group: Nitroaromatic compounds are known to be susceptible to microbial reduction of the nitro group under both aerobic and anaerobic conditions. This process can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. The resulting 5-amino-1H-benzo[d]imidazole-2-carbonitrile would have significantly different chemical properties and environmental behavior compared to the parent compound.
Hydrolysis of the Carbonitrile Group: Nitrile groups can be enzymatically hydrolyzed by microorganisms through the action of nitrilases or nitrile hydratases. This would convert the carbonitrile group to a carboxylic acid or an amide, respectively, yielding 5-nitro-1H-benzo[d]imidazole-2-carboxylic acid or 5-nitro-1H-benzo[d]imidazole-2-carboxamide.
The complete mineralization of the benzimidazole ring by microorganisms has been observed for some derivatives, although it can be a slow process. nih.gov The potential for bioremediation of sites contaminated with this compound would depend on the presence of microbial communities with the necessary enzymatic capabilities to carry out these transformations.
Chemical Stability in Various Environmental Matrices (e.g., pH, Oxidation)
The chemical stability of this compound in different environmental matrices will be influenced by factors such as pH and the presence of oxidizing agents.
pH Stability and Hydrolysis: Benzimidazole derivatives can undergo hydrolysis, and the rate of this process is often pH-dependent. researchgate.net While specific data for this compound is not available, studies on other benzimidazoles suggest that they are generally stable in acidic conditions but may hydrolyze in alkaline media. nih.gov The carbonitrile group could also be susceptible to hydrolysis, particularly at extreme pH values, leading to the formation of a carboxylic acid.
Oxidative Stability: The presence of strong oxidizing agents in the environment could lead to the degradation of this compound. The benzimidazole ring and the nitro group can be targeted by oxidants. Advanced oxidation processes, which generate highly reactive species like hydroxyl radicals, are effective in degrading a wide range of organic pollutants, including nitroaromatic compounds. conicet.gov.ar
Adsorption and Leaching Behavior in Soil and Water Systems
The mobility of this compound in the environment is largely governed by its adsorption to soil and sediment particles. The adsorption behavior of benzimidazole-based pesticides has been shown to be influenced by soil properties, particularly organic matter content and clay content. researchgate.netresearchgate.net
Compounds with higher organic carbon-water (B12546825) partitioning coefficients (Koc) tend to adsorb more strongly to soil organic matter, which reduces their leaching potential. nih.gov Given the aromatic nature of the benzimidazole ring, it is expected that this compound will exhibit some degree of adsorption to soil organic matter through hydrophobic interactions. The nitro and carbonitrile groups, being polar, may also contribute to adsorption through dipole-dipole interactions with soil components.
The leaching potential of a chemical is inversely related to its adsorption. Chemicals that are weakly adsorbed are more likely to be transported through the soil profile and potentially contaminate groundwater. sci-hub.se The leaching potential of this compound would need to be assessed through laboratory column studies and field investigations to determine its mobility in different soil types.
Table 2: Factors Influencing Adsorption and Leaching of this compound
| Environmental Factor | Influence on Adsorption | Influence on Leaching |
| Soil Organic Matter | Increased adsorption | Decreased leaching |
| Clay Content | Increased adsorption | Decreased leaching |
| Soil pH | Can influence the charge of the molecule and soil surfaces, affecting adsorption | Can indirectly affect leaching by altering adsorption |
| Water Solubility | Higher solubility can lead to lower adsorption | Higher solubility generally leads to higher leaching potential |
Environmental Fate Modeling and Persistence Assessment
Environmental fate models are used to predict the persistence and transport of chemicals in the environment. These models integrate data on a chemical's physical-chemical properties (e.g., water solubility, vapor pressure, Koc) with information on environmental degradation rates (e.g., photolysis, hydrolysis, biodegradation half-lives).
Due to the lack of specific experimental data for this compound, any modeling effort would have to rely on quantitative structure-activity relationship (QSAR) models to estimate the necessary input parameters. For example, the Koc value can be estimated based on the molecule's octanol-water partition coefficient (Kow).
The persistence of this compound in the environment will be a function of the rates of all transformation processes. If the rates of photolysis, microbial degradation, and chemical degradation are slow, the compound could be persistent. Benzimidazole fungicides, for instance, can have soil half-lives of several months. mdpi.com The nitro group can also contribute to the recalcitrance of aromatic compounds. A comprehensive persistence assessment would require integrating data from all the fate processes discussed above.
Future Research Trajectories and Unexplored Avenues for 5 Nitro 1h Benzo D Imidazole 2 Carbonitrile Research
Emerging Synthetic Paradigms and Sustainable Production Technologies
The future synthesis of 5-nitro-1H-benzo[d]imidazole-2-carbonitrile and its derivatives will likely pivot towards more sustainable and efficient methodologies, moving beyond traditional batch processing.
Key Research Thrusts:
Green Chemistry Approaches: Future synthetic strategies will aim to minimize environmental impact by employing greener solvents, reducing the use of hazardous reagents, and designing more atom-economical reactions. Research into solid-state synthesis or the use of biocatalysts could provide environmentally benign alternatives to conventional methods.
Catalytic Innovations: There is a significant opportunity to explore novel catalytic systems, such as nano-catalysts (e.g., ZnO-NPs), for the cyclocondensation reactions that form the benzimidazole (B57391) core. researchgate.net These catalysts can offer higher yields, shorter reaction times, and improved recyclability compared to traditional methods. researchgate.net
Microwave- and Ultrasound-Assisted Synthesis: The application of microwave irradiation and sonochemistry represents a promising avenue for accelerating reaction rates, improving yields, and enabling the synthesis of complex analogues under milder conditions. These techniques can significantly reduce energy consumption and reaction times.
Table 1: Comparison of Synthetic Paradigms
| Paradigm | Traditional Synthesis | Emerging Sustainable Synthesis |
|---|---|---|
| Solvents | Often relies on volatile organic compounds (VOCs). | Focus on green solvents (water, ionic liquids) or solvent-free conditions. |
| Catalysts | May use stoichiometric reagents or harsh acid/base catalysts. | Employs recyclable catalysts like nanoparticles or biocatalysts. researchgate.net |
| Energy Input | Conventional heating (reflux), often for extended periods. scholarsresearchlibrary.com | Alternative energy sources (microwaves, ultrasound) for rapid and efficient heating. |
| Waste Generation | Can produce significant amounts of byproducts and waste. | Aims for high atom economy and minimal waste generation. researchgate.net |
Advanced Computational Design for Novel Analogues with Targeted Chemical Properties
Computational chemistry and in silico modeling are poised to revolutionize the design of novel this compound analogues with precisely tailored properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build predictive models that correlate the structural features of various analogues with their chemical or biological activities. This allows for the rational design of new compounds with enhanced properties, such as improved binding affinity to a biological target or specific electronic characteristics.
Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict the binding modes and affinities of designed analogues with specific protein targets. scholarsresearchlibrary.com This approach was successfully used to design novel 5-nitro benzimidazoles, and similar methods can be applied to carbonitrile derivatives. scholarsresearchlibrary.com
Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its potential derivatives. researchgate.net This knowledge is crucial for designing molecules for applications in materials science, such as nonlinear optics or organic electronics.
Integration into Next-Generation Functional Materials and Devices
The distinct electronic properties of this compound make it a compelling candidate for incorporation into advanced functional materials.
Organic Electronics: The presence of both electron-donating (imidazole ring) and electron-withdrawing (nitro, cyano) moieties suggests potential applications in organic electronics. Research could explore its use as a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or photovoltaic materials. Some benzimidazole derivatives are already known to have applications as photoluminescent agents and in dye lasers. researchgate.net
Nonlinear Optical (NLO) Materials: The significant intramolecular charge transfer characteristics, arising from the push-pull electronic nature of the molecule, could lead to a large second-order nonlinear optical response. This makes it a target for the development of new materials for optical communications and data processing.
Chemosensors: The benzimidazole core can be functionalized to act as a selective binding site for specific ions or molecules. The electronic perturbations caused by this binding could be transduced into a measurable optical (colorimetric or fluorescent) or electrical signal, forming the basis of a chemosensor.
Role in Advanced Chemical Manufacturing Processes and Continuous Flow Chemistry
The transition from batch to continuous manufacturing offers significant advantages in terms of safety, efficiency, and scalability for the production of this compound.
Enhanced Safety of Nitration: Aromatic nitration is a notoriously exothermic and potentially hazardous reaction. beilstein-journals.org Performing this key synthetic step in a continuous flow microreactor provides superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of thermal runaways. beilstein-journals.orgnih.gov This approach significantly improves the safety profile of the manufacturing process. nih.gov
Process Intensification and Scalability: Continuous flow chemistry allows for seamless integration of reaction and purification steps, leading to a more streamlined and automated manufacturing process. nih.gov Scaling up production is achieved by running the flow reactor for longer periods or by "numbering up" (using multiple reactors in parallel), which is often more straightforward and cost-effective than scaling up traditional batch reactors. researchgate.net
Access to Novel Reaction Conditions: Flow reactors can operate safely at high pressures and temperatures, enabling access to reaction conditions that are not feasible in batch mode. nih.gov This could unlock new synthetic routes to this compound and its analogues, potentially improving yields and reducing reaction times.
Table 2: Continuous Flow vs. Batch Processing for Nitration
| Feature | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heat Transfer | Limited surface-area-to-volume ratio, potential for hot spots. | High surface-area-to-volume ratio, excellent heat dissipation. nih.gov |
| Safety | Higher risk due to large volumes of reactive materials. | Inherently safer due to small reactor volumes and precise control. researchgate.netbeilstein-journals.org |
| Mixing | Can be inefficient, leading to side reactions. | Highly efficient and rapid mixing. |
| Scalability | Requires redesign of reactors and process parameters. | Achieved by extending operation time or parallelization. researchgate.net |
| Process Control | Less precise control over temperature and residence time. | Precise, automated control over all reaction parameters. researchgate.net |
Interdisciplinary Research Opportunities in Pure and Applied Chemical Sciences
The versatile structure of this compound provides a platform for extensive interdisciplinary research.
Medicinal Chemistry and Chemical Biology: The benzimidazole scaffold is a well-established pharmacophore found in numerous clinically important drugs. scholarsresearchlibrary.com Future research could explore analogues of this compound as potential anticancer, antimicrobial, or antihypertensive agents. scholarsresearchlibrary.comsmolecule.comnih.govnih.gov The nitro group also offers potential for development as bioreductive prodrugs that are activated under hypoxic conditions, a characteristic of solid tumors. researchgate.net
Materials Science and Engineering: Collaboration between synthetic chemists and materials scientists is crucial for realizing the potential of this compound in functional materials. This includes synthesizing targeted analogues and fabricating and testing devices such as OLEDs, sensors, or NLO components.
Supramolecular Chemistry: The hydrogen bonding capabilities of the N-H group in the imidazole (B134444) ring and the potential for π-π stacking interactions of the aromatic system can be exploited in the design of complex supramolecular assemblies, liquid crystals, or functional coordination polymers.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 5-nitro-1H-benzo[d]imidazole-2-carbonitrile, and how can reaction parameters be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via multistep reactions starting from nitro-substituted aniline derivatives. Key steps include cyclization using thiourea or hydrazine hydrate under reflux conditions . Optimization involves adjusting catalysts (e.g., Raney nickel for nitro reduction), solvent systems (DMF or iPrOH for solubility), and temperature control to minimize side reactions. For example, yields exceeding 80% are achievable when nitro groups are reduced under hydrogenation conditions with careful pH monitoring . Characterization relies on FTIR (nitro group peaks at 1550–1348 cm⁻¹), ¹H NMR (aromatic protons at δ 7.45–8.35 ppm), and mass spectrometry (m/z ~273 for related analogs) .
Q. How should researchers interpret conflicting spectroscopic data for nitro-substituted benzimidazole derivatives?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism in the imidazole ring or solvent-dependent shifts. For instance, the nitro group’s IR absorption range (1348–1550 cm⁻¹) may vary with electron-withdrawing substituents. To resolve ambiguities, cross-validate data with computational tools (e.g., Gaussian for vibrational modes) and use deuterated solvents (DMSO-d₆ or CDCl₃) to standardize NMR conditions .
Advanced Research Questions
Q. What computational strategies are effective for predicting the bioactivity of this compound against kinase targets like EGFR?
- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) can model interactions with EGFR’s ATP-binding pocket. Focus on the carbonitrile group’s hydrogen bonding with Lys745 and the nitro group’s electrostatic interactions. Validate predictions with in vitro assays (IC₅₀ measurements) and compare binding affinities with structurally similar inhibitors, such as 2-phenyl-1H-benzimidazole derivatives . ADMET predictions (SwissADME) should assess metabolic stability, particularly for the nitro group’s potential hepatotoxicity .
Q. How can structural modifications enhance the pharmacokinetic profile of this compound derivatives?
- Methodological Answer : Introduce substituents at the 1-position (e.g., alkyl chains) to improve lipophilicity and blood-brain barrier penetration. Replace the nitro group with bioisosteres (e.g., sulfonamide) to reduce oxidative stress risks while retaining electron-withdrawing effects. Pharmacokinetic optimization should include LogP adjustments (target 2–4) and metabolic stability assays in liver microsomes .
Q. What experimental and theoretical approaches elucidate the electronic effects of the nitro group on the benzimidazole core?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) reveal the nitro group’s electron-withdrawing effect, which polarizes the imidazole ring and enhances electrophilic reactivity. Experimentally, cyclic voltammetry can measure reduction potentials of the nitro group, while Hammett constants quantify substituent effects on reaction rates .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields for nitro-benzimidazole derivatives?
- Methodological Answer : Divergent yields (e.g., 60–81% for similar compounds) may stem from purification methods (column chromatography vs. recrystallization) or residual solvents affecting crystallization. Replicate procedures with strict moisture/oxygen control (e.g., Schlenk techniques) and report detailed reaction conditions (e.g., molar ratios, reflux times) to ensure reproducibility .
Tables for Key Data
| Property | Data for this compound Analogs | Reference |
|---|---|---|
| Melting Point | 277–282°C (for 5-chloro-6-nitro analog) | |
| FTIR (Nitro Group) | 1550, 1348 cm⁻¹ | |
| ¹H NMR (Aromatic Protons) | δ 7.45–8.35 ppm | |
| Calculated LogP | 1.8–2.3 (SwissADME) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
